molecular formula C11H25ClN2 B1463053 (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride CAS No. 1210954-59-8

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride

Cat. No. B1463053
M. Wt: 220.78 g/mol
InChI Key: UFIOSDQBZTYMML-UHFFFAOYSA-N
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Description

“(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1210954-59-8 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves taking a raw material such as dimethylethanolamine and carrying out a chlorination reaction under controlled temperature conditions . The reaction is typically followed by a reflux reaction with absolute ethyl alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C11H24N2.ClH . The InChI code is 1S/C11H24N2.ClH/c1-13(2)9-8-12-10-11-6-4-3-5-7-11;/h11-12H,3-10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.79 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Structural Analysis : The crystallographic study of venlafaxine, a compound closely related to the mentioned chemical, revealed its intramolecular hydrogen-bonded structure, highlighting the conformational features of its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).

  • Cycloaddition Reactions : Research on cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate explored the synthesis of cyclohexenone derivatives, demonstrating the versatility of these compounds in synthetic organic chemistry (Kozmin, He, & Rawal, 2003).

Catalysis and Polymerization

  • Homogeneous Catalysts : New cobalt, nickel, and copper complexes with tripodal 4N ligands, including tris[2-(dimethylamino)ethyl]amine, were investigated for their efficacy as catalysts in the partial oxidation of cyclohexane, showcasing the potential of these complexes in homogeneous catalysis (Tordin et al., 2013).

  • Polymer Synthesis : The synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers were examined, highlighting the controlled polymerization of dimethylaminoethyl methacrylate (DMA) and its applications in creating water-soluble polymers with inverse temperature solubility behavior (Bütün, Armes, & Billingham, 2001).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(cyclohexylmethyl)-N',N'-dimethylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.ClH/c1-13(2)9-8-12-10-11-6-4-3-5-7-11;/h11-12H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIOSDQBZTYMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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